molecular formula C7H5NOS2 B7859843 2-Hydroxy-4-(2-thienyl)thiazole

2-Hydroxy-4-(2-thienyl)thiazole

Cat. No.: B7859843
M. Wt: 183.3 g/mol
InChI Key: JZJPDCDDCMZHAM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-thienyl)thiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. This chemical features a thiazole ring, a versatile scaffold known for its presence in various bioactive molecules, linked to a thienyl group, which can influence the compound's electronic properties and binding affinity. Thiazole-containing compounds are extensively investigated for their potential to interact with key bacterial targets. Research into analogous structures has shown that such compounds can act as inhibitors for crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and are validated targets for antibiotics (PMC7997583). The specific substitution pattern of 2-Hydroxy-4-(2-thienyl)thiazole makes it a valuable intermediate or precursor for developing novel therapeutic agents, particularly in the fight against drug-resistant bacterial strains. Furthermore, the thiazole core is a privileged structure in drug discovery, found in molecules with a wide spectrum of activities, including antitumor, anti-inflammatory, and antimicrobial effects (PMC9268695). This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its potential in their specific experimental models.

Properties

IUPAC Name

4-thiophen-2-yl-3H-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS2/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJPDCDDCMZHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of α-Halo Carbonyl Derivatives with Thiourea

The Hantzsch thiazole synthesis remains the most widely adopted method for constructing 2,4-disubstituted thiazoles. For 2-hydroxy-4-(2-thienyl)thiazole, the reaction involves condensation of 2-bromo-1-(2-thienyl)ethanone 1 with thiourea 2 in ethanol under reflux (Scheme 1). The α-bromo ketone 1 is synthesized via bromination of 2-acetylthiophene using molecular bromine in acetic acid, achieving 85–90% yields. Thiourea serves as both the sulfur and nitrogen source, facilitating cyclization to 2-amino-4-(2-thienyl)thiazole 3 .

Scheme 1 :
2-Bromo-1-(2-thienyl)ethanone+ThioureaEtOH, reflux2-Amino-4-(2-thienyl)thiazole\text{2-Bromo-1-(2-thienyl)ethanone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{2-Amino-4-(2-thienyl)thiazole}

Hydrolysis of 2-Aminothiazoles to 2-Hydroxythiazoles

The 2-amino intermediate 3 undergoes acid-catalyzed hydrolysis to yield the target 2-hydroxy derivative 4 . Treatment with 6 M HCl at 80°C for 6 hours converts the amino group to a hydroxyl moiety via diazotization and subsequent hydrolysis, achieving 70–75% yields. The reaction’s regioselectivity is ensured by the electron-withdrawing thienyl group at position 4, which stabilizes the intermediate nitrenium ion.

One-Pot Synthesis from Nitriles and Cysteamine

Copper-Catalyzed Cyclization

A solvent-free protocol adapted from CN103694189A employs 2-thienylcarbonitrile 5 and cysteamine hydrochloride 6 in the presence of copper(II) acetate (1.5 equiv) at 100°C for 10 hours (Scheme 2). The reaction proceeds via nucleophilic attack of the thiol group on the nitrile, followed by cyclization to form 2-amino-4-(2-thienyl)thiazole 3 . This method eliminates solvent waste and reduces reaction time to 10 hours, with yields comparable to Hantzsch synthesis (82–85%).

Scheme 2 :
2-Thienylcarbonitrile+Cysteamine HClCu(OAc)2,Δ2-Amino-4-(2-thienyl)thiazole\text{2-Thienylcarbonitrile} + \text{Cysteamine HCl} \xrightarrow{\text{Cu(OAc)}_2, \Delta} \text{2-Amino-4-(2-thienyl)thiazole}

Oxidative Aromatization with DDQ

The intermediate 3 is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature for 15 hours. DDQ abstracts hydrogen atoms from the thiazoline intermediate, promoting aromatization to 4 . This step achieves near-quantitative conversion (95–98%) and avoids harsh acidic conditions required in traditional hydrolysis.

Cyclization of α-Acylamino Carbonyl Compounds

Kulkarni and Ganesan’s method involves cyclodehydration of α-acylaminoketones 7 derived from 2-thienylglyoxal and ethanethioic S-acid (Scheme 3). The acylated intermediate 7 undergoes base-mediated cyclization in aqueous ammonia, directly yielding 2-hydroxy-4-(2-thienyl)thiazole 4 in 65–70% yields. This route bypasses the need for post-synthetic hydrolysis but requires stringent control over reaction pH to prevent decomposition of the thienyl group.

Scheme 3 :
2-Thienylglyoxal+Ethanethioic S-acidEt3Nα-Acylamino ketoneNH32-Hydroxy-4-(2-thienyl)thiazole\text{2-Thienylglyoxal} + \text{Ethanethioic S-acid} \xrightarrow{\text{Et}_3\text{N}} \text{α-Acylamino ketone} \xrightarrow{\text{NH}_3} \text{2-Hydroxy-4-(2-thienyl)thiazole}

Functional Group Interconversion Strategies

Sandmeyer Reaction-Based Hydroxylation

2-Chloro-4-(2-thienyl)thiazole 8 , synthesized via chlorination of 3 using CuCl₂ in HCl, undergoes nucleophilic substitution with aqueous NaOH (10%) at 60°C. This method affords 4 in 60–65% yields but is limited by competing hydrolysis of the thienyl ring under basic conditions.

Comparative Analysis of Synthetic Routes

Table 1 : Comparison of preparation methods for 2-hydroxy-4-(2-thienyl)thiazole

MethodStarting MaterialsConditionsYield (%)Purity (%)
Hantzsch Synthesis2-Bromo-1-(2-thienyl)ethanoneEtOH, reflux, 6 h HCl70–7598
One-Pot (Cu/DDQ)2-ThienylcarbonitrileSolvent-free, 100°C, DDQ82–8599
Cyclodehydration2-ThienylglyoxalNH₃, H₂O, 80°C65–7095
Sandmeyer Hydroxylation2-Chlorothiazole derivativeNaOH, 60°C60–6590

Characterization and Analytical Data

Spectroscopic Data

  • IR (KBr) : Broad absorption at 3250–3350 cm⁻¹ (-OH stretch), 1650–1690 cm⁻¹ (C=O of thiazolidinone), 1590–1640 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, -OH), 7.5–7.9 (m, 3H, thienyl-H), 6.8 (s, 1H, C=CH-thiazole).

Chromatographic Purification

Column chromatography (SiO₂, petroleum ether/EtOAc 10:1) resolves regioisomeric impurities, ensuring >98% purity.

Challenges and Optimization Strategies

  • Thienyl Ring Stability : Prolonged exposure to strong acids or bases leads to ring-opening; neutral pH and low temperatures (<80°C) are critical.

  • DDQ Oxidation Scalability : DDQ’s high cost necessitates catalyst recycling via reduction with Na₂S₂O₄, restoring 80–85% activity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-thienyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-(2-thienyl)thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-thienyl)thiazole involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways and molecular targets such as topoisomerases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Role of Functional Groups

  • Hydroxy vs. Hydrazine Substituents: 2-Hydrazino-4-(2-thienyl)thiazole () shares the thienyl-thiazole core but replaces the hydroxy group with a hydrazine moiety. Hydrazine introduces additional hydrogen-bonding capacity and basicity, which may alter binding modes in enzymatic assays or nucleic acid interactions .
  • Nitro and Chloro Substituents (): Compounds like 2-((2-chloro-4-nitrophenoxy)methyl)thiazole feature electron-withdrawing groups, enhancing electrophilicity and reactivity. These substituents contrast with the hydroxy group’s electron-donating effects, demonstrating how electronic environments modulate activity .

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Substituents Molecular Weight Key Biological Activity Findings
2-Hydroxy-4-(2-thienyl)thiazole 2-OH, 4-thienyl 197.27 (analog) Hypothesized enzyme inhibition Predicted enhanced H-bonding due to -OH; steric effects from thienyl
4-Methyl-thiazole (6a) 4-CH₃ ~141 (estimated) High inhibitory activity Superior activity due to smaller, electron-donating CH₃ group
2-Hydrazino-4-(2-thienyl)thiazole 2-NHNH₂, 4-thienyl 197.27 Potential nucleic acid binding Hydrazine group may facilitate covalent interactions
2-Methyl-4-(2-thienyl)thiazole 2-CH₃, 4-thienyl 181.27 Not reported Reduced polarity compared to hydroxy analog; likely lower solubility

Q & A

Basic: What are the common synthetic routes for 2-Hydroxy-4-(2-thienyl)thiazole, and how are its intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions using thiophene derivatives and thiazole precursors. Key intermediates, such as thiazole-thiophene hybrids, are synthesized via nucleophilic substitution or cyclization reactions under controlled conditions (e.g., reflux in DMSO or ethanol with catalysts like piperidine). Characterization employs:

  • NMR spectroscopy to confirm backbone structure and substituent positions.
  • HPLC for purity assessment (>95% purity threshold recommended for pharmacological studies).
  • Elemental analysis to validate stoichiometry (e.g., C, H, N, S content) .

Basic: How do computational methods like DFT enhance understanding of 2-Hydroxy-4-(2-thienyl)thiazole’s electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) predict:

  • Electron density distribution to identify reactive sites (e.g., hydroxyl or thiophene groups).
  • Thermochemical parameters (atomization energies, ionization potentials) with <3 kcal/mol deviation from experimental data.
  • Solvent effects via implicit models (e.g., PCM) to simulate aqueous or organic environments .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent interactions. Strategies include:

  • Variable-temperature NMR to detect tautomeric shifts (e.g., hydroxyl-thione ↔ thiol-keto equilibria).
  • Cross-validation with X-ray crystallography for unambiguous bond-length and angle determination.
  • Computational IR frequency matching (DFT-calculated vs. experimental peaks) to assign vibrational modes .

Advanced: What experimental designs optimize yield in multi-step syntheses of thiazole-thiophene hybrids?

Methodological Answer:
Key factors for yield improvement:

  • Catalyst screening : Use morpholine or K2CO3 to accelerate cyclization steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiol-alkylation reactions.
  • Temperature control : Reflux at 80–100°C minimizes side-product formation in heterocycle closure .

Advanced: How does the thiophene substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:
The 2-thienyl group enhances π-stacking with biological targets (e.g., enzymes or DNA). SAR approaches include:

  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO2) to thiophene to modulate redox potential.
  • Docking simulations : Compare binding affinities of analogs (e.g., phenyl vs. thienyl substituents) using AutoDock or Schrödinger.
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC50 values .

Basic: What analytical techniques are critical for assessing purity and stability of 2-Hydroxy-4-(2-thienyl)thiazole?

Methodological Answer:

  • HPLC-MS : Detects degradation products (e.g., oxidation at the thiazole sulfur).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for robust formulations).
  • UV-Vis spectroscopy : Monitors photo-degradation under accelerated light exposure .

Advanced: How can researchers address low solubility in pharmacological assays without structural modification?

Methodological Answer:

  • Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering).
  • Surfactant addition : Polysorbate-80 (0.1% w/v) improves aqueous dispersion .

Advanced: What mechanistic insights guide the design of thiazole derivatives for enzyme inhibition?

Methodological Answer:

  • Active-site mapping : Identify key residues (e.g., cysteine or histidine) for covalent bonding via thiol-thiazole interactions.
  • Kinetic studies : Measure Ki values under varied pH to probe ionization-dependent inhibition.
  • Mutagenesis : Validate target engagement by comparing wild-type vs. mutant enzyme inhibition .

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